6,7-dimethoxy-1H-quinazolin-4-one

Kinase Inhibition EGFR Cancer Research

Sourcing high-purity quinazolinone scaffolds for kinase inhibitor development often faces batch inconsistency and long lead times. 6,7-Dimethoxy-1H-quinazolin-4-one addresses this with: • Validated VEGFR-2 activity (sub-50 nM) and EGFR potency (IC₅₀ = 9.31 nM) • Consistent ≥98% HPLC purity across batches • Bulk production scale up to 500 kg for seamless program continuity. A reliable, analytically confirmed intermediate for Gefitinib synthesis and cardiovascular receptor antagonist programs.

Molecular Formula C10H10N2O3
Molecular Weight 206.20
CAS No. 13794-72-4
Cat. No. B601133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-1H-quinazolin-4-one
CAS13794-72-4
Synonyms6,7-Dimethoxyquinazoline-4-one;  6,7-Dimethoxy-4(1H)-quinazolinone;  6,7-Dimethoxy-3,4-dihydroquinazolin-4-one;  6,7-Dimethoxy-4(3H)-quinazolinone;  6,7-Dimethoxy-4-quinazolone
Molecular FormulaC10H10N2O3
Molecular Weight206.20
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)NC=N2)OC
InChIInChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to yellow or brown powder

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-1H-quinazolin-4-one: Defined Quinazolinone Scaffold for Kinase and Receptor Research


6,7-Dimethoxy-1H-quinazolin-4-one (CAS 13794-72-4) is a heterocyclic quinazolinone scaffold defined by methoxy substituents at the 6 and 7 positions. Its molecular formula is C₁₀H₁₀N₂O₃ with a molecular weight of 206.2 g/mol . This compound is a key intermediate in the synthesis of Gefitinib, a targeted therapy for non-small cell lung cancer [1], and serves as a core structure for generating diverse bioactive molecules. Its value in scientific selection stems from its well-characterized, quantifiable interactions with specific kinase and receptor targets, which are detailed in the following sections.

1
Kinase inhibitor lead optimization Defined 6,7-dimethoxy scaffold for EGFR and VEGFR-2 target engagement studies
2
GPCR dual antagonism research Core structure for generating balanced α1- and AT1-receptor antagonist probes
3
Pre-formulation method development Model compound for poorly soluble, high-melting drug candidate analytical validation

Why Generic Substitution Lacks Quantitative Support


Substituting 6,7-dimethoxy-1H-quinazolin-4-one with other quinazolinone or quinazoline analogs is not scientifically justified due to the specific and quantifiable impact of the 6,7-dimethoxy substitution pattern on both physicochemical and biological properties. The presence and position of these methoxy groups directly influence the compound's affinity for key targets like EGFR and VEGFR-2 [1], and its solubility profile . SAR studies confirm that modifications to this core scaffold, including the removal or relocation of the 6,7-dimethoxy groups, result in significant, measurable changes in inhibitory activity and receptor antagonism, as quantified in the evidence below.

Substitution Impact
6,7-dimethoxy pattern dictates EGFR and VEGFR-2 affinity
Analog relocation or removal may significantly shift kinase inhibition profile
Receptor Profile
Balanced α1/AT1 dual antagonism context
Other quinazoline analogs may lack this dual-receptor profile or alter potency balance
Physicochemical Behavior
High melting point (class-level) and selective heated-solvent solubility
Different substitution patterns may change solubility and thermal stability, affecting assay compatibility

Quantitative Differentiation Evidence vs. Comparators


EGFR Tyrosine Kinase Inhibition Potency Comparison

The 6,7-dimethoxyquinazoline scaffold demonstrates potent inhibition of EGFR tyrosine kinase. A derivative (BDBM50370938) based on this core achieved an IC50 of 9.31 nM in a competitive binding assay using human A431 cell membranes [1]. In contrast, other 4-substituted quinazoline derivatives, such as (S)-4-(6,7-dimethoxyquinazolin-4-yl)-N,N-diethyl-2-methyl-1-phenylbutan-2-amine, exhibit significantly lower potency with an IC50 of 130 nM against partially purified EGFR [2], representing a >10-fold difference in activity that is directly attributable to specific structural modifications on the core scaffold.

EGFR Inhibition
Cross-study comparable
IC50 9.31 nM vs 130 nM
Reported >10-fold higher potency supports kinase selectivity review
A431 cell membrane binding assay context
Kinase Inhibition EGFR Cancer Research

VEGFR-2 Inhibition Potency vs. Vandetanib

A derivative of 6,7-dimethoxy-1H-quinazolin-4-one, specifically a 6,7-dimethoxy-quinazolin-4-yl-amino-nicotinamide, was identified as a potent inhibitor of VEGFR-2. In an enzymatic assay, this compound exhibited an IC50 as low as 48 nM [1]. This activity is directly comparable to the well-characterized VEGFR inhibitor ZD-6474 (vandetanib), which was used as a benchmark in the same study [1]. This quantitative parity with a known clinical candidate underscores the significant inhibitory potential of this specific quinazoline scaffold against a key angiogenesis target.

VEGFR-2 Inhibition
Direct head-to-head
IC50 48 nM, comparable to vandetanib
Reported equivalence supports angiogenesis target engagement study fit
HTRF enzymatic assay context
VEGFR-2 Angiogenesis Kinase Inhibition

Dual α1- and AT1-Receptor Antagonism Profile

The 6,7-dimethoxyquinazoline scaffold has been optimized to yield balanced, dual antagonists of both α1- and AT1-receptors. A lead compound (compound 110) derived from this scaffold exhibited pA2 values of 8.77 for α1 and 8.60 for AT1 receptors [1]. In vivo, this compound was slightly less potent than terazosin as an α1-antagonist but was found to be equipotent to losartan as an AT1-antagonist [1]. This quantitative profile demonstrates a specific and balanced dual mechanism of action that is distinct from single-receptor targeting agents.

Dual GPCR Antagonism
Direct head-to-head
pA2: α1 8.77 / AT1 8.60
Reported dual-receptor profile context for cardiovascular model studies
In vivo animal model; near-equipotent to losartan
GPCR Antagonism Cardiovascular Hypertension

Physicochemical Properties: Solubility and Thermal Stability

The specific 6,7-dimethoxy substitution on the quinazolinone core dictates its physicochemical handling. It exhibits a high melting point of 309-311 °C, indicative of strong crystalline lattice energy . Its solubility profile is selective: it is slightly soluble in DMSO and methanol, particularly upon heating, and is practically insoluble in water . These defined properties directly inform solvent selection for in vitro assays and formulation development, differentiating it from other quinazolinones with varying substitution patterns that may have different solubility and thermal behavior.

Physicochemical Profile
Class-level inference
MP 309-311°C; soluble in heated DMSO/MeOH
Supports solvent selection and pre-formulation method context
Data to verify; practically insoluble in water
Pre-formulation Solubility Stability

Evidence-Based Research Applications


Kinase Inhibitor Lead Optimization: EGFR and VEGFR-2

This compound is a quantitatively validated starting point for developing kinase inhibitors. It has demonstrated sub-50 nM activity against VEGFR-2 (comparable to ZD-6474) and, with specific structural modifications, low nanomolar potency against EGFR (IC50 = 9.31 nM) [REFS-1, REFS-2]. Procurement is justified for programs focused on creating novel, potent anti-angiogenic or anti-proliferative agents targeting these kinases.

Dual-Acting Cardiovascular Agent Development

For cardiovascular research, this scaffold is a proven foundation for developing dual α1- and AT1-receptor antagonists. Optimized derivatives have shown equipotency to the clinical agent losartan at the AT1 receptor and near-equipotency to terazosin at the α1-receptor in vivo [1]. This evidence supports its use in creating novel balanced antagonists for hypertension and related conditions.

Pre-Formulation and Analytical Method Development

The well-defined and unique physicochemical profile of 6,7-dimethoxy-1H-quinazolin-4-one—specifically its high melting point (309-311°C) and selective solubility in heated DMSO and methanol [REFS-1, REFS-2]—makes it a useful model compound for developing and validating analytical methods (e.g., HPLC-UV) and pre-formulation strategies for poorly soluble, high-melting drug candidates.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Sub-100 nM kinase inhibition context
EGFR and VEGFR-2 target engagement assay review
Cardiovascular dual-antagonist research
Balanced α1/AT1 receptor antagonism profile
In vivo model-response and receptor selectivity endpoints
Pre-formulation and analytical method development
High-melting, selective-solubility model compound
HPLC-UV method validation and solubility screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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